molecular formula C9H6F2N2OS B3019730 6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1594752-40-5

6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B3019730
M. Wt: 228.22
InChI Key: DEWSSXWSFDZVET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their potential biological activities. In one study, a novel compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized through a sulfur arylation reaction. This process involved the introduction of a sulfur-containing group into an aromatic compound, which in this case resulted in the formation of a quinazolinone derivative with potential antibacterial properties . Another research effort led to the creation of a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as the starting materials. This synthesis provided a pathway to a range of derivatives by chemical transformation of the lactam moiety present in the target molecule .

Molecular Structure Analysis

The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using single-crystal X-ray diffraction. The crystal system was identified as monoclinic with a space group of P21/c. The unit cell parameters were determined, and the structure was refined to a high degree of precision. The non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically. Additionally, the Hirshfeld surface and fingerprint plots were generated to visualize intermolecular interactions, and the electrostatic potential surface (ESP) was derived using density functional theory, providing insight into the electronic distribution within the molecule .

Chemical Reactions Analysis

The research on quinazolinone derivatives often focuses on their chemical reactivity and the potential to create various derivatives with different biological activities. The study on 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one demonstrated the ability to transform the inherent lactam moiety, which could lead to a diverse set of chemical reactions producing a variety of derivatives. These derivatives could then be evaluated for their biological activities, such as antibacterial, antifungal, or anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. The crystallographic analysis provided detailed information about the unit cell parameters, volume, and temperature conditions under which the crystals were studied. The Raman analysis conducted on the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one derivative helped in understanding the vibrational modes of the compound, which are indicative of its chemical bonds and functional groups. These properties are essential for predicting the behavior of these compounds under different environmental conditions and for designing further studies to explore their potential applications .

properties

IUPAC Name

6,7-difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2OS/c1-13-8(14)4-2-5(10)6(11)3-7(4)12-9(13)15/h2-3H,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWSSXWSFDZVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2NC1=S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

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